molecular formula C10H16ClN5O B15111052 3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B15111052
M. Wt: 257.72 g/mol
InChI Key: BANWBTMHMBDINM-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C10H15ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 3-methoxy-1-methylpyrazole with 1-methylpyrazol-4-ylmethylamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-methylpyrazole
  • 1-methylpyrazol-4-ylmethylamine
  • 4-methylpyrazole
  • 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives

Uniqueness

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methylpyrazolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5O.ClH/c1-14-6-8(5-12-14)4-11-9-7-15(2)13-10(9)16-3;/h5-7,11H,4H2,1-3H3;1H

InChI Key

BANWBTMHMBDINM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

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